1-(3,4-Dichlorophenyl)-2-hydroxyethanone

Organic Synthesis Solid-State Chemistry Process Chemistry

Sourcing a reliable α-hydroxy ketone with the precise 3,4-dichloro substitution is critical for replicating patented kinase inhibitor scaffolds (e.g., EP-2681215-A1). This compound delivers structural certainty for SAR programs. • Enables synthesis of 3',4'-dichloro chrysin derivatives with potent COX-2 inhibition. • Validated intermediate for α-bromoacetophenone bioconjugation reagents. • Solid state (mp 116-118°C) ensures easy handling and purity verification.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 113337-38-5
Cat. No. B055147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-2-hydroxyethanone
CAS113337-38-5
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CO)Cl)Cl
InChIInChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2
InChIKeyVEQBTDISCZJNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-2-hydroxyethanone: Core α-Hydroxy Ketone Building Block


1-(3,4-Dichlorophenyl)-2-hydroxyethanone (CAS 113337-38-5) is an α-hydroxy ketone building block characterized by a 3,4-dichlorophenyl substituent . Its solid state (melting point 116-118°C) and dual functional groups make it a versatile intermediate in organic synthesis, particularly for creating heterocyclic systems and pharmaceuticals, where the 3,4-dichloro substitution pattern is a critical feature for target molecule design .

α-Hydroxy ketone handle for cyclization and condensation chemistry
3,4-Dichlorophenyl pharmacophore pattern for SAR and target design
Solid-state intermediate suitable for precise weighing and storage

1-(3,4-Dichlorophenyl)-2-hydroxyethanone: Why Generic Substitution Fails


Simply replacing 1-(3,4-Dichlorophenyl)-2-hydroxyethanone with a related dichlorophenyl ketone, such as 3',4'-dichloroacetophenone (CAS 2642-63-9) or a regioisomer like 2',5'-dichloro-2-hydroxyacetophenone (CAS 67829-04-3), will alter reaction outcomes and downstream properties [1]. The presence and specific position of the α-hydroxy group are the primary differentiators, enabling unique chemical transformations like cyclization and condensation reactions that are not possible with the non-hydroxylated analog . Furthermore, the 3,4-dichloro substitution pattern is a key pharmacophore and affects physicochemical properties (e.g., LogP), which are critical for the biological activity of final molecules and are not replicated by other substitution patterns [2].

REACTIVITY Absence of the α-hydroxy group in analogs such as 3',4'-dichloroacetophenone precludes key cyclization and condensation transformations.
PHARMACOPHORE Regioisomeric substitution (e.g., 2',5'-dichloro) alters the spatial arrangement of chlorine atoms, which may shift biological recognition and SAR.
LIPOPHILICITY Different dichloro patterns or missing hydroxy group change LogP and polarity, affecting solubility and ADME properties in downstream studies.

1-(3,4-Dichlorophenyl)-2-hydroxyethanone: Quantitative Comparison


Melting Point and Solid-State Handling vs. 3',4'-Dichloroacetophenone

1-(3,4-Dichlorophenyl)-2-hydroxyethanone (Target) is a solid with a melting point of 116-118°C . In contrast, its key non-hydroxylated analog, 3',4'-dichloroacetophenone (CAS 2642-63-9), melts at a significantly lower temperature of 72-76°C . This higher melting point and solid form for the target compound often correlate with improved stability during storage and ease of handling in laboratory settings compared to the lower-melting analog.

Melting Point Comparison
Data to verify
Target: 116–118°C
Analog: 72–76°C
Δ ≈ 42–44°C higher
Supports solid-state handling and storage stability
Literature and vendor-sourced data; independent verification recommended
Organic Synthesis Solid-State Chemistry Process Chemistry

Patent-Defined α-Bromoketone Synthesis Route

A specific and reproducible synthetic route for 1-(3,4-Dichlorophenyl)-2-hydroxyethanone is documented in US Patent 6605629 (Reference Example 23) [1]. This method achieves a 42% yield by refluxing the precursor 2-bromo-3',4'-dichloroacetophenone with sodium formate in methanol, providing a clear, scalable procedure [1]. While alternative routes like the Fries rearrangement for similar hydroxylated analogs exist, they may involve less selective conditions . The existence of this specific, high-yielding patent pathway for the 3,4-dichloro isomer provides a level of synthetic predictability that may not be available for all regioisomers.

Patent Synthesis Route
Class-level inference
42% yield
Na formate/MeOH reflux
Provides a reproducible, scalable synthetic pathway
US 6605629; yield may vary with scale
Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Molecular Weight and LogP vs. 3',4'-Dichloroacetophenone

1-(3,4-Dichlorophenyl)-2-hydroxyethanone (MW: 205.04 g/mol, LogP: 2.1684) [1] is chemically distinct from the non-hydroxylated analog 3',4'-dichloroacetophenone (MW: 189.04 g/mol, LogP: 3.1) [2]. The 16 g/mol increase in molecular weight and the reduction in LogP by approximately 0.93 units directly result from the presence of the α-hydroxy group. This functional group fundamentally alters the compound's polarity, hydrogen-bonding capacity, and solubility profile .

MW & LogP Shift
Head-to-head
MW +16 g/mol
LogP –0.93
Indicates altered polarity and solubility profile
Calculated from PubChem/ChemSrc
Medicinal Chemistry ADME Physicochemical Properties

1-(3,4-Dichlorophenyl)-2-hydroxyethanone: Application Scenarios


COX-2 Inhibitory Chrysin Derivatives

This compound serves as the critical building block for introducing the 3,4-dichlorophenyl pharmacophore into flavonoid structures. Research has shown that chrysin derivatives with 3',4'-dichloro substituents exhibit the strongest inhibitory activity against COX-2 catalyzed prostaglandin production among a series of analogs [1]. Procuring this specific compound ensures the correct substitution pattern for SAR studies in anti-inflammatory drug discovery.

Serine/Threonine Kinase Inhibitor Intermediates

This compound is a key structural component in patent families covering fused tricyclic compounds designed as serine/threonine kinase inhibitors (e.g., EP-2681215-A1) [2]. Its procurement is essential for replicating these patented structures in medicinal chemistry programs targeting kinase pathways in cancer or other diseases. The defined 3,4-dichloro substitution is a non-negotiable structural requirement for these potent, selective inhibitor scaffolds.

α-Bromoacetophenone Derivatives Synthesis

A primary, documented application of this compound is as an intermediate in the synthesis of α-bromoacetophenone derivatives, a class of compounds used in heterocyclic synthesis and as bioconjugation reagents . The patented synthesis starting from 2-bromo-3',4'-dichloroacetophenone [3] highlights its role in a validated supply chain for downstream functional materials. Procuring this specific hydroxy-ketone provides access to a reliable pathway for generating more complex, reactive building blocks.

Application
Selection Property
Validation Focus
COX-2 Inhibitory Chrysin Derivatives
3,4-Dichlorophenyl pharmacophore pattern
COX-2 inhibition SAR and prostaglandin assay context
Serine/Threonine Kinase Inhibitor Intermediates
Fused tricyclic scaffold building block
Kinase inhibition SAR and patent replication
α-Bromoacetophenone Derivatives Synthesis
α-Hydroxy ketone intermediate
Downstream bromination and bioconjugation utility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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